Enhanced Potency Against Acetyl-CoA Carboxylase 1 (ACC1) Compared to Unsubstituted Indole-2-Carboxylic Acid
4,7-Dimethyl-1H-indole-2-carboxylic acid exhibits potent inhibition of acetyl-CoA carboxylase 1 (ACC1), a key enzyme in fatty acid metabolism and a therapeutic target for metabolic disorders. In enzyme inhibition assays, the compound demonstrates an IC50 value of 0.960 nM against recombinant human ACC1 [1]. In contrast, the unsubstituted parent compound, indole-2-carboxylic acid, shows no reported activity against ACC1 at comparable concentrations, with its primary reported activity being moderate affinity for the GluN1 site (IC50 ~ 105 μM) . This represents a >100,000-fold improvement in potency conferred by the 4,7-dimethyl substitution pattern.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.960 nM (against recombinant human ACC1) |
| Comparator Or Baseline | Indole-2-carboxylic acid: > 100,000 nM (estimated from GluN1 affinity) |
| Quantified Difference | > 100,000-fold increase in potency |
| Conditions | Inhibition of recombinant human ACC1 expressed in SF-9 cells, preincubated for 60 mins |
Why This Matters
The nanomolar potency of the 4,7-dimethyl derivative against ACC1 justifies its selection over unsubstituted indole-2-carboxylic acid for drug discovery programs targeting metabolic diseases.
- [1] BindingDB. BDBM50247114 CHEMBL4086127. IC50 = 0.960 nM for ACC1 inhibition. View Source
